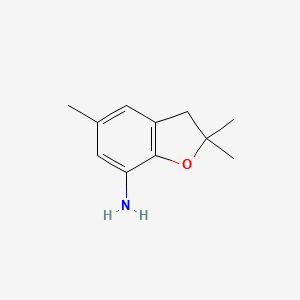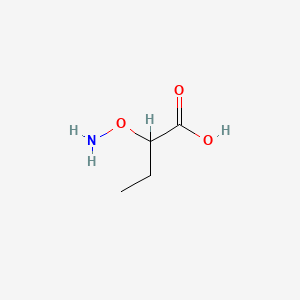
Heptafluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptafluoroisoquinoline is a fluorinated derivative of isoquinoline, where all hydrogen atoms are replaced by fluorine atoms. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and thermal stability. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptafluoroisoquinoline can be synthesized through a chlorine-fluorine exchange reaction. The process involves heating a mixture of heptachloroisoquinoline and potassium fluoride to 420°C, facilitating the global fluorination of the isoquinoline ring . This method ensures the complete substitution of chlorine atoms with fluorine atoms, resulting in this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly detailed in the literature. the principles of halogen exchange reactions and high-temperature conditions are likely to be adapted for larger-scale production, ensuring the efficient and cost-effective synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Heptafluoroisoquinoline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of fluorine atoms significantly influences the reactivity and orientation of these reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with sulfur and oxygen nucleophiles.
Oxidation and Reduction: Specific conditions and reagents for oxidation and reduction reactions involving this compound are less frequently reported. the compound’s stability suggests that it may require strong oxidizing or reducing agents to undergo such transformations.
Major Products: The major products formed from these reactions depend on the type of nucleophile and the reaction conditions. For example, reactions with sulfur nucleophiles yield derivatives with substitutions at the 6-position, while reactions with oxygen nucleophiles result in 1-substituted products .
Wissenschaftliche Forschungsanwendungen
Heptafluoroisoquinoline has several applications in scientific research:
Wirkmechanismus
The mechanism by which heptafluoroisoquinoline exerts its effects is primarily related to its high electronegativity and ability to participate in various chemical reactions. The fluorine atoms in the compound influence its reactivity and interaction with other molecules, making it a valuable tool in studying molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Heptafluoroquinoline: Similar to heptafluoroisoquinoline, this compound also undergoes nucleophilic substitution reactions but with different orientation and reactivity.
Pentafluoropyridine: Another fluorinated heterocycle, pentafluoropyridine, exhibits different reactivity patterns compared to this compound.
Uniqueness: this compound’s uniqueness lies in its complete fluorination and the specific reactivity patterns it exhibits with different nucleophiles. This makes it a valuable compound for studying the effects of fluorination on chemical reactivity and stability .
Eigenschaften
CAS-Nummer |
13180-39-7 |
|---|---|
Molekularformel |
C9F7N |
Molekulargewicht |
255.09 g/mol |
IUPAC-Name |
1,3,4,5,6,7,8-heptafluoroisoquinoline |
InChI |
InChI=1S/C9F7N/c10-3-1-2(4(11)7(14)6(3)13)8(15)17-9(16)5(1)12 |
InChI-Schlüssel |
XQRRSUIMAAZUTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=NC(=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)
![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)
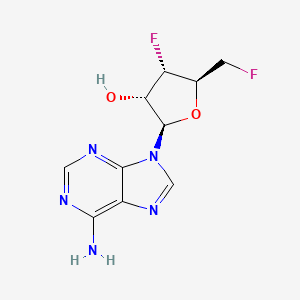

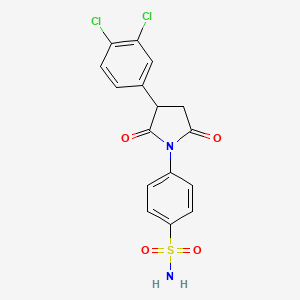
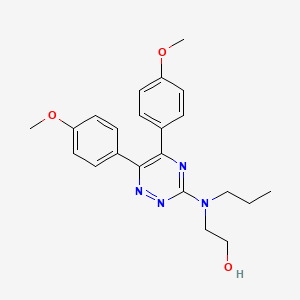


![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
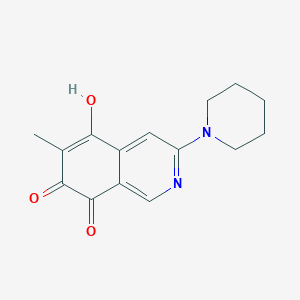
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
